4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with chlorine atoms at the 4 and 5 positions.
Mechanism of Action
Target of Action
The primary targets of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . JAK inhibitors, like this compound, have therapeutic applications in the treatment of cancer and inflammatory diseases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to the alteration of gene activation, affecting cell division and death processes . It can also have therapeutic implications in the treatment of various diseases, including cancer and inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
It has been found that pyrrolo[2,3-D]pyrimidine derivatives have shown promising biological activities, including anticancer properties . These derivatives have been tested in vitro against several human cancer cell lines
Cellular Effects
In cellular studies, pyrrolo[2,3-D]pyrimidine derivatives have shown to exert effects on various types of cells . For instance, some compounds were found to be most active against MCF7 cells, a type of breast cancer cell . These compounds influenced cell function by causing cell cycle arrest at the G1/S phase and inducing apoptotic death of MCF7 cells
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . Another method includes the use of diethyl malonate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.
Electrophilic Substitution: Reagents such as boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine .
Scientific Research Applications
4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Material Science: This compound is used in the synthesis of advanced materials with unique electronic properties.
Biological Research: It is employed in the study of cellular signaling pathways and enzyme inhibition.
Industrial Applications: It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
- 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Comparison: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and greater efficacy in inhibiting certain kinases .
Properties
IUPAC Name |
4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPONHUNNOSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455372 | |
Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115093-90-8 | |
Record name | 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine?
A1: The research demonstrates that this compound undergoes a nucleophilic aromatic substitution reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. Specifically, the chlorine atom on the six-membered ring of the this compound is replaced, resulting in the formation of 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. This suggests that the chlorine atoms in the compound are susceptible to substitution reactions, which can be utilized for further derivatization.
Q2: Does the study discuss the crystal structure of the product formed from the reaction with this compound?
A2: Yes, the study confirms the structure of the product, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using X-ray crystallography []. The analysis provides detailed information about the spatial arrangement of atoms and bond lengths within the molecule, including the confirmation that the chlorine substitution occurred on the six-membered ring.
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